molecular formula C3H5N5OS B1616785 4-Amino-1,2,5-thiadiazole-3-carbohydrazide CAS No. 6972-14-1

4-Amino-1,2,5-thiadiazole-3-carbohydrazide

Cat. No.: B1616785
CAS No.: 6972-14-1
M. Wt: 159.17 g/mol
InChI Key: IOZCCZHGFHKYOO-UHFFFAOYSA-N
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Description

4-Amino-1,2,5-thiadiazole-3-carbohydrazide is a heterocyclic compound that contains a thiadiazole ring

Mechanism of Action

Target of Action

Similar compounds, such as 1,2,4-triazole derivatives, have been found to bind with high affinity to multiple receptors , suggesting that 4-Amino-1,2,5-thiadiazole-3-carbohydrazide may also interact with various biological targets.

Mode of Action

It’s known that the compound forms extensive hydrogen bonding interactions , which could potentially influence its interaction with biological targets.

Biochemical Pathways

Compounds with similar structures, such as 1,2,4-triazole derivatives, have been found to affect various biological activities , suggesting that this compound may also influence multiple biochemical pathways.

Pharmacokinetics

The compound’s thermal stability could potentially impact its bioavailability.

Result of Action

The compound’s extensive hydrogen bonding interactions could potentially lead to various molecular and cellular effects.

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the compound exhibits good thermal stability , suggesting that it may retain its efficacy under various environmental conditions.

Biochemical Analysis

Biochemical Properties

It is known that thiadiazole derivatives have been reported to possess various pharmacological activities . For instance, 1,3,4-thiadiazole derivatives have shown anti-inflammatory properties . It is plausible that 4-Amino-1,2,5-thiadiazole-3-carbohydrazide may interact with enzymes, proteins, and other biomolecules in a similar manner, but specific interactions have not been reported in the literature.

Cellular Effects

Some 1,3,4-substituted-thiadiazole derivatives have been evaluated for their cytotoxic effects on multiple human cancer cell lines . These compounds showed potent anti-cancer activities, suggesting that this compound might also influence cell function, potentially impacting cell signaling pathways, gene expression, and cellular metabolism.

Molecular Mechanism

Molecular modelling studies of 1,3,4-substituted-thiadiazole derivatives have spotlighted the anchoring role of the thiadiazole moiety in bonding and hydrophobic interaction with key amino acid residues . This suggests that this compound might exert its effects at the molecular level through similar interactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Amino-1,2,5-thiadiazole-3-carbohydrazide typically involves the reaction of thiosemicarbazide with carbon disulfide under basic conditions, followed by cyclization. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium hydroxide, and the reaction mixture is heated to facilitate the cyclization process .

Industrial Production Methods

Industrial production methods for this compound often involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, the use of catalysts and advanced purification techniques can further improve the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

4-Amino-1,2,5-thiadiazole-3-carbohydrazide undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents such as hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and alkyl halides for substitution reactions. The reactions are typically carried out under controlled temperature and pH conditions to ensure the desired product formation .

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, thiol derivatives, and various substituted thiadiazole derivatives. These products often exhibit enhanced biological activities and can be further utilized in various applications .

Scientific Research Applications

4-Amino-1,2,5-thiadiazole-3-carbohydrazide has a wide range of scientific research applications, including:

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 4-Amino-1,2,5-thiadiazole-3-carbohydrazide include:

Uniqueness

This compound is unique due to its specific structural features and the presence of both amino and carbohydrazide functional groups. These features contribute to its diverse reactivity and wide range of biological activities, making it a valuable compound in various fields of research .

Properties

IUPAC Name

4-amino-1,2,5-thiadiazole-3-carbohydrazide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H5N5OS/c4-2-1(3(9)6-5)7-10-8-2/h5H2,(H2,4,8)(H,6,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IOZCCZHGFHKYOO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1(=NSN=C1N)C(=O)NN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H5N5OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70289481
Record name 4-Amino-1,2,5-thiadiazole-3-carbohydrazide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70289481
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

159.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6972-14-1
Record name 4-Amino-1,2,5-thiadiazole-3-carboxylic acid hydrazide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=6972-14-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name NSC 61558
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006972141
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name NSC61558
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=61558
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 4-Amino-1,2,5-thiadiazole-3-carbohydrazide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70289481
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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